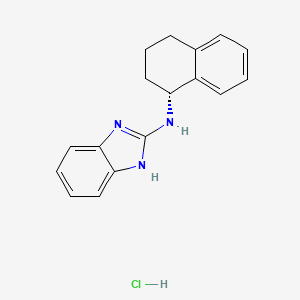

NS8593 hydrochloride

描述

NS 8593 盐酸盐是一种强效且选择性的小电导钙激活钾通道(SK 通道) 抑制剂。它可逆地抑制 SK3 介导的电流,解离常数(Kd)值为 77 纳摩尔。 该化合物以钙依赖性方式抑制所有 SK1-3 亚型,并且不影响中等电导和大电导钙激活钾通道 .

准备方法

合成路线和反应条件

NS 8593 盐酸盐的合成涉及制备 N-[(1R)-1,2,3,4-四氢-1-萘基]-1H-苯并咪唑-2-胺,然后将其转化为盐酸盐。 反应条件通常涉及使用有机溶剂和特定的催化剂来促进所需产物的形成 .

工业生产方法

NS 8593 盐酸盐的工业生产方法在公共领域中没有广泛记载。 可能大规模合成遵循与实验室规模合成类似的原理,但针对产量、纯度和成本效益进行了优化 .

化学反应分析

反应类型

由于其结构中存在反应性官能团,NS 8593 盐酸盐主要进行取代反应 。 它也可以在特定条件下参与氧化和还原反应 .

常用试剂和条件

与 NS 8593 盐酸盐反应中常用的试剂包括有机溶剂、酸、碱和催化剂。 反应条件根据所需的转化而有所不同,温度、压力和反应时间是关键参数 .

主要产物

从 NS 8593 盐酸盐反应中形成的主要产物取决于具体的反应途径。 例如,取代反应可能产生具有修饰官能团的衍生物,而氧化和还原反应可能导致化合物的氧化态发生改变 .

科学研究应用

NS 8593 盐酸盐在科学研究中有广泛的应用,包括但不限于:

作用机制

NS 8593 盐酸盐通过选择性抑制小电导钙激活钾通道发挥作用。它与 SK 通道结合,降低其对钙的敏感性,从而降低神经元的后超极化电流。 SK 通道活性的这种调节影响神经元兴奋性和放电模式,这可能对神经系统疾病具有治疗意义 .

相似化合物的比较

类似化合物

独特性

NS 8593 盐酸盐独特之处在于它可逆地抑制 SK 通道,并且能够选择性地靶向 SK1-3 亚型,而不影响中等电导和大电导钙激活钾通道 。 这种选择性使其成为研究 SK 通道功能和开发靶向疗法的宝贵工具 .

生物活性

NS8593 hydrochloride, a small-molecule inhibitor of small-conductance calcium-activated potassium (SK) channels, has garnered attention for its potential therapeutic applications, particularly in the context of cardiac arrhythmias and cancer. This article delves into the biological activity of NS8593, highlighting its mechanisms, effects on various cell types, and implications for disease treatment.

NS8593 is chemically characterized as (R)-N-(benzimidazol-2-yl)-1,2,3,4-tetrahydro-1-naphtylamine hydrochloride. It exhibits high purity (>98% HPLC) and is known to reversibly inhibit SK channel-mediated currents in both human and rat tissues. The compound specifically targets SK1, SK2, and SK3 subtypes in a calcium-dependent manner, with dissociation constants (Kd) reported at 0.42 μM, 0.60 μM, and 0.73 μM respectively at a calcium concentration of 0.5 μM .

Antiarrhythmic Effects

Research indicates that NS8593 has significant antiarrhythmic properties. In studies involving atrial myocytes, NS8593 effectively inhibited sodium-mediated parameters associated with atrial fibrillation (AF). Specifically, it caused:

- Prolongation of Effective Refractory Period (ERP) : At concentrations of 3–10 μM, NS8593 selectively prolonged ERP in atrial tissues while having minimal effects on ventricular tissues .

- Depression of Atrial Excitability : The compound demonstrated a potent rate-dependent depression of excitability in atrial cells but not in ventricular cells .

The electrophysiological effects were characterized by a shift in steady-state inactivation to negative potentials in atrial myocytes without affecting ventricular myocytes .

Case Study: Atrial Fibrillation Models

In an experimental model using acetylcholine to induce AF, NS8593 was able to prevent the induction of AF in all tested preparations. This suggests its potential utility as an antiarrhythmic agent targeting atrial-selective pathways .

Effects on Breast Cancer Cells

NS8593 has also been investigated for its effects on breast cancer cell lines, particularly MDA-MB-231 cells. Studies have shown that this compound can inhibit cell growth and metastasis, indicating a potential role in cancer therapy . The mechanisms behind this activity may involve modulation of ion channel activity that influences cellular proliferation and survival pathways.

Summary of Research Findings

属性

IUPAC Name |

N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-1H-benzimidazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3.ClH/c1-2-8-13-12(6-1)7-5-11-14(13)18-17-19-15-9-3-4-10-16(15)20-17;/h1-4,6,8-10,14H,5,7,11H2,(H2,18,19,20);1H/t14-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWEKCDTXUUPBNA-PFEQFJNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)NC3=NC4=CC=CC=C4N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C2=CC=CC=C2C1)NC3=NC4=CC=CC=C4N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00746658 | |

| Record name | N-[(1R)-1,2,3,4-Tetrahydro-1-naphthalenyl]-1H-Benzimidazol-2-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875755-24-1 | |

| Record name | N-[(1R)-1,2,3,4-Tetrahydro-1-naphthalenyl]-1H-Benzimidazol-2-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(1R)-1,2,3,4-Tetrahydro-1-naphthalenyl]-1H-benzimidazol-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。